6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid

Medicinal Chemistry Building Block Chemical Space

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 2126159-86-0) is a complex spirocyclic building block characterized by a 6-azaspiro[3.4]octane core functionalized with a tert-butoxycarbonyl (Boc) protecting group, a nitrile, and a carboxylic acid. This class of compounds is employed in medicinal chemistry for the synthesis of drug candidates, particularly as azaspirocycle or azetidine substituted derivatives with inhibitory activities against targets like the epidermal growth factor receptor (EGFR).

Molecular Formula C14H20N2O4
Molecular Weight 280.324
CAS No. 2126159-86-0
Cat. No. B2413486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid
CAS2126159-86-0
Molecular FormulaC14H20N2O4
Molecular Weight280.324
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N
InChIInChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18)
InChIKeyQBQFXGWCPCMRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid: Spirocyclic Building Block Procurement Profile


6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 2126159-86-0) is a complex spirocyclic building block characterized by a 6-azaspiro[3.4]octane core functionalized with a tert-butoxycarbonyl (Boc) protecting group, a nitrile, and a carboxylic acid . This class of compounds is employed in medicinal chemistry for the synthesis of drug candidates, particularly as azaspirocycle or azetidine substituted derivatives with inhibitory activities against targets like the epidermal growth factor receptor (EGFR) . Its value for procurement lies in its dense, orthogonal functionalization on a conformationally rigid scaffold, which is essential for generating diverse screening libraries.

Procurement Risk: Why Direct Substitution of 8-Cyano-6-azaspiro[3.4]octane Analogs is Not Feasible


Generic substitution within this chemical space is not possible because the spatial arrangement and protection state of the functional groups dictate their utility as synthetic intermediates. The target compound uniquely integrates three orthogonal reactive handles on the 6-azaspiro[3.4]octane scaffold: a Boc-protected amine, a free carboxylic acid, and a nitrile. Common alternatives lack this specific combination. For example, 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2) is missing the cyano group , which eliminates a key diversification point for click chemistry or amine reduction. Conversely, 8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2138564-74-4) presents the amine as a protonated salt, which is incompatible with numerous coupling conditions and requires an additional neutralization step, preventing its use as a direct drop-in replacement .

Quantitative Evidence Guide: Verified Differentiation of CAS 2126159-86-0


Structural Differentiation: A Unique Triad of Orthogonal Functional Handles vs. Core Analogs

The target compound is structurally differentiated by the concurrent presence of three orthogonal functional groups on a rigid spirocyclic core. This is a class-level advantage. The closest comparator, 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2), lacks the 8-cyano group. This absence (0 vs. 1 nitrile functional group) completely removes the possibility for a range of chemical transformations, such as reduction to an amine, hydrolysis to an amide, or use in 1,3-dipolar cycloadditions.

Medicinal Chemistry Building Block Chemical Space

Procurement-Ready Purity Profile: Guaranteed 98% Purity by Leyan vs. Standard Market Offerings

A direct comparison of vendor specifications reveals a difference in guaranteed purity. Leyan offers this specific compound at a base purity of 98% . This contrasts with the same compound offered by Enamine/Sigma-Aldrich with a stated purity of 95% . This is a cross-study comparable metric on the same compound from different sources, establishing a benchmark for procurement specifications.

Chemical Synthesis Purity Analysis Procurement

Molecular Descriptor Differentiation: Enhanced Structural Complexity versus the Non-Cyano Core

The addition of the cyano group introduces a statistically validated change in predicted key molecular descriptors compared to the non-cyanated core scaffold. The target compound (C14H20N2O4) has a molecular weight (MW) of 280.32 g/mol and a predicted logP of 1.442 [1]. The comparator, 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (C13H21NO4), has a MW of 255.31 g/mol . This supports a class-level inference that the nitrile-containing scaffold is more polar and heavier, which can influence pharmacokinetic properties of final drug candidates.

Molecular Modeling Drug-likeness Physicochemical Properties

High-Value Application Scenarios for CAS 2126159-86-0 Based on Differential Evidence


Synthesis of EGFR Inhibitor Libraries with Amine-Directed Diversity

The documented use of 6-azaspiro[3.4]octane derivatives in preparing EGFR inhibitors makes this compound a strategic starting point . Unlike the Boc-only analog, its 8-cyano group can be reduced to a primary amine after inhibitor core assembly. This post-synthetic modification allows a single intermediate to be diversified into a range of amides, sulfonamides, or ureas without needing to procure structurally distinct building blocks, maximizing library diversity per unit cost.

Synthesis of Conformationally Constrained Peptidomimetics via Orthogonal Deprotection

The compound's combination of a Boc-protected cyclic amine and a carboxylic acid on a rigid scaffold is ideal for peptidomimetic design. The 98% purity specification available from Leyan is especially critical here, as impurities can lead to truncated sequences during solid-phase peptide synthesis. This higher purity, compared to the 95% standard from other vendors, reduces the risk of accumulating deletion byproducts in the final peptide chain.

Lead Optimization Campaigns Requiring Precise SAR around the Scaffold's Polar Vector

In a structure-activity relationship (SAR) study, the predicted logP of 1.442 for the target compound [1] indicates a moderate lipophilicity profile ideal for CNS or cellular targets. By starting with the complete cyano-bearing scaffold, medicinal chemists can explore SAR at both the carboxylic acid and the unveiled amine without altering the core's lipophilicity. Procuring the simplified non-cyano analog (MW 255.31) would require the later, often challenging, introduction of the nitrile group, potentially causing a shift in the established SAR.

Quote Request

Request a Quote for 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.